Ms-PEG4-MS

Descripción

Propiedades

IUPAC Name |

2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMDADHKHXRPPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

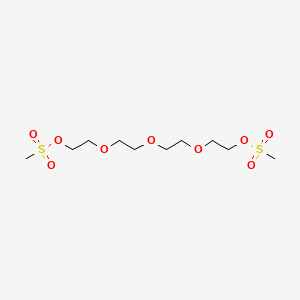

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ms-PEG4-MS: A Homobifunctional Crosslinking Agent

This technical guide provides a comprehensive overview of Ms-PEG4-MS, a homobifunctional crosslinking agent utilized by researchers, scientists, and drug development professionals. The guide details its chemical structure, physicochemical properties, and provides protocols for its synthesis and application in bioconjugation.

Core Concepts

Ms-PEG4-MS, with the IUPAC name 2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate, is a chemical compound featuring a tetraethylene glycol (PEG4) spacer flanked by two reactive methanesulfonyl (mesyl) groups. This symmetrical structure allows for the covalent linkage of two molecules that possess nucleophilic functional groups. The PEG4 linker enhances solubility in aqueous environments, a valuable property in biological applications.

The methanesulfonyl group is a good leaving group, making the terminal carbon atoms susceptible to nucleophilic attack by functional groups commonly found in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. This reactivity forms the basis of its utility as a crosslinking agent in bioconjugation and in the development of more complex biotherapeutics like antibody-drug conjugates (ADCs).

Chemical Structure and Properties

The chemical structure of Ms-PEG4-MS is characterized by a flexible PEG4 core which imparts hydrophilicity, and two terminal mesylate esters which serve as the reactive handles for conjugation.

Chemical Structure Diagram

// Define atom nodes with high-contrast text node_CH3_1 [label="H3C", fontcolor="#202124"]; node_S1 [label="S", fontcolor="#202124"]; node_O1_1 [label="O", fontcolor="#202124"]; node_O1_2 [label="O", fontcolor="#202124"]; node_O1_3 [label="O", fontcolor="#202124"]; node_C1 [label="CH2", fontcolor="#202124"]; node_C2 [label="CH2", fontcolor="#202124"]; node_O2 [label="O", fontcolor="#202124"]; node_C3 [label="CH2", fontcolor="#202124"]; node_C4 [label="CH2", fontcolor="#202124"]; node_O3 [label="O", fontcolor="#202124"]; node_C5 [label="CH2", fontcolor="#202124"]; node_C6 [label="CH2", fontcolor="#202124"]; node_O4 [label="O", fontcolor="#202124"]; node_C7 [label="CH2", fontcolor="#202124"]; node_C8 [label="CH2", fontcolor="#202124"]; node_O5 [label="O", fontcolor="#202124"]; node_S2 [label="S", fontcolor="#202124"]; node_O2_1 [label="O", fontcolor="#202124"]; node_O2_2 [label="O", fontcolor="#202124"]; node_CH3_2 [label="CH3", fontcolor="#202124"];

// Invisible nodes for positioning node [shape=point, width=0]; p1 [pos="1.5,0.3!"]; p2 [pos="1.5,-0.3!"]; p3 [pos="10.5,0.3!"]; p4 [pos="10.5,-0.3!"];

// Arrange nodes horizontally {rank=same; node_CH3_1; node_S1; node_O1_3; node_C1; node_C2; node_O2; node_C3; node_C4; node_O3; node_C5; node_C6; node_O4; node_C7; node_C8; node_O5; node_S2; node_CH3_2;}

// Connect the nodes node_CH3_1 -- node_S1; node_S1 -- p1 [dir=none]; node_S1 -- p2 [dir=none]; p1 -- node_O1_1; p2 -- node_O1_2; node_S1 -- node_O1_3; node_O1_3 -- node_C1; node_C1 -- node_C2; node_C2 -- node_O2; node_O2 -- node_C3; node_C3 -- node_C4; node_C4 -- node_O3; node_O3 -- node_C5; node_C5 -- node_C6; node_C6 -- node_O4; node_O4 -- node_C7; node_C7 -- node_C8; node_C8 -- node_O5; node_O5 -- node_S2; node_S2 -- p3 [dir=none]; node_S2 -- p4 [dir=none]; p3 -- node_O2_1; p4 -- node_O2_2; node_S2 -- node_CH3_2; }

Caption: Chemical structure of Ms-PEG4-MS.Quantitative Data

| Property | Value |

| CAS Number | 55400-73-2 |

| Molecular Formula | C₁₀H₂₂O₉S₂ |

| Molecular Weight | 350.41 g/mol |

| Purity | ≥95% (typical) |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in DMSO, DCM, and other organic solvents |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Ms-PEG4-MS and a general protocol for its application in protein-protein conjugation.

Synthesis of Ms-PEG4-MS

This protocol describes the synthesis of Ms-PEG4-MS from tetraethylene glycol and methanesulfonyl chloride.

Materials:

-

Tetraethylene glycol (1 equivalent)

-

Methanesulfonyl chloride (2.2 equivalents)

-

Triethylamine (2.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol and triethylamine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure Ms-PEG4-MS.

Workflow Diagram for Synthesis:

Caption: Workflow for the synthesis of Ms-PEG4-MS.

Protein-Protein Conjugation using Ms-PEG4-MS

This protocol provides a general framework for crosslinking two different proteins using Ms-PEG4-MS. Optimization of reactant concentrations, pH, and incubation time may be necessary for specific applications.

Materials:

-

Protein 1 (containing accessible nucleophilic residues, e.g., cysteine or lysine)

-

Protein 2 (containing accessible nucleophilic residues)

-

Ms-PEG4-MS

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5)

-

Quenching solution (e.g., Tris or glycine solution)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)

-

Analytical tools (e.g., SDS-PAGE, mass spectrometer)

Procedure:

-

Prepare solutions of Protein 1 and Protein 2 in the reaction buffer.

-

Prepare a stock solution of Ms-PEG4-MS in a compatible organic solvent (e.g., DMSO).

-

Add the Ms-PEG4-MS stock solution to the mixed protein solution to achieve the desired molar ratio of crosslinker to protein.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

(Optional) Quench the reaction by adding the quenching solution to react with any excess Ms-PEG4-MS.

-

Purify the reaction mixture to remove excess crosslinker and unreacted proteins. This can be achieved through dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Analyze the purified conjugate to confirm successful crosslinking and to characterize the product. Techniques such as SDS-PAGE will show the appearance of a higher molecular weight band corresponding to the crosslinked protein dimer. Mass spectrometry can be used to confirm the precise mass of the conjugate.

Workflow Diagram for Bioconjugation:

Caption: General workflow for protein-protein conjugation.

The Core Mechanism of Ms-PEG4-MS: An In-depth Technical Guide for Drug Development Professionals

Introduction: The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. At the heart of these heterobifunctional molecules lies the linker, a component critical to a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive examination of the mechanism of action of Ms-PEG4-Ms, a homobifunctional polyethylene glycol (PEG)-based linker, in the context of PROTAC design and function.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are engineered molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome. This process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.

The core mechanism involves the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The PROTAC acts as a molecular bridge, with one end binding to the POI and the other to the E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.

The Role of the Ms-PEG4-Ms Linker

Ms-PEG4-Ms, chemically known as 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, is a homobifunctional linker. The "PEG4" designation indicates a polyethylene glycol chain with four repeating ethylene glycol units. The terminal "Ms" groups are methanesulfonyl (mesyl) moieties, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the covalent attachment of the linker to nucleophilic functional groups, such as amines (-NH2) or hydroxyls (-OH), present on the POI-binding and E3 ligase-binding ligands.

The Ms-PEG4-Ms linker is not merely a passive spacer; it plays a crucial role in several aspects of PROTAC function:

-

Solubility and Permeability: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and cell permeability. The hydrophilic nature of the PEG4 chain enhances the overall solubility of the PROTAC molecule. While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexibility of the PEG linker can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating cellular uptake.

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. The PEG4 linker provides a balance of rigidity and flexibility, allowing the two ligands to orient themselves optimally for simultaneous binding to the POI and the E3 ligase.

-

Synthetic Accessibility: The bifunctional nature of Ms-PEG4-Ms allows for a straightforward, two-step conjugation to the two ligands, facilitating the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Quantitative Data on PEG Linker Performance

The length of the PEG linker has a significant impact on the efficacy of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the influence of PEG linker length on degradation potency, cell permeability, and oral bioavailability.

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.2 | 25 |

| PEG5 | 1.5 | 30 |

| PEG6 | 1.1 | 20 |

-

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

-

Dₘₐₓ: Maximum percentage of target protein degradation.

-

Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

The data suggests that for BRD4-targeting PROTACs, a PEG4 or PEG5 linker may provide an optimal balance of high degradation potency and favorable pharmacokinetic properties.

Experimental Protocols

General Protocol for PROTAC Synthesis using Ms-PEG4-Ms

This protocol describes a general method for the synthesis of a PROTAC by sequentially conjugating an amine-containing POI ligand and an amine-containing E3 ligase ligand to the Ms-PEG4-Ms linker.

Materials:

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

Ms-PEG4-Ms

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of the Ligand-Linker Intermediate

-

Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Ms-PEG4-Ms (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative HPLC to obtain the POI-PEG4-Ms intermediate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified POI-PEG4-Ms intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction at an elevated temperature (e.g., 50-60 °C) for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[1][2]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ and Dₘₐₓ values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[3][4][5]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, NTA)

-

Purified, biotinylated E3 ligase

-

Purified target protein (POI)

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

-

In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI to determine the KD of the PROTAC-POI interaction.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase. The binding response will represent the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other to the PROTAC.

-

Conclusion

The Ms-PEG4-Ms linker is a valuable tool in the design and synthesis of effective PROTACs. Its bifunctional nature, coupled with the advantageous properties of the PEG4 spacer, facilitates the creation of potent protein degraders with improved physicochemical properties. A thorough understanding of the PROTAC mechanism of action and the critical role of the linker, supported by quantitative biophysical and cellular assays, is essential for the rational design of next-generation therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to the Core Principles of NHS-ester PEGylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. Key benefits include an increased circulating half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2][3] Among the various PEGylation chemistries, the use of N-hydroxysuccinimide (NHS) esters is one of the most prevalent and well-established methods for modifying primary amine groups on biomolecules.[2][4] This guide provides a comprehensive overview of the core principles of NHS-ester PEGylation, detailed experimental protocols, and critical parameters for successful bioconjugation.

Core Reaction Mechanism

The fundamental reaction between an NHS-ester activated PEG and a primary amine, such as the ε-amino group of a lysine residue or the N-terminus of a protein, is a nucleophilic acyl substitution.[5][6] This reaction proceeds through a two-step mechanism under mild aqueous conditions.

Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable, transient tetrahedral intermediate.[6]

Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses, leading to the formation of a highly stable and irreversible amide bond between the PEG molecule and the amine-containing molecule. N-hydroxysuccinimide is released as a leaving group.[6]

A critical competing reaction is the hydrolysis of the NHS ester, where water molecules react with the ester, converting it into an unreactive carboxyl group. The rate of this hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[5] Therefore, meticulous control of the reaction pH is essential for maximizing conjugation efficiency.[5]

Key Parameters Influencing Reaction Efficiency

The success of NHS-ester PEGylation is critically dependent on the careful optimization of several experimental parameters.

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 7.2 - 8.5 | A delicate balance is required. Below pH 7.2, primary amines are mostly protonated (-NH₃⁺) and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the yield.[6] An optimal pH of 8.3-8.5 is often recommended.[6] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can help to minimize hydrolysis of the NHS ester and are often preferred for sensitive proteins, though reaction times may need to be extended.[5][7] Room temperature reactions are faster but may require more careful monitoring.[7] |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio significantly influences the degree of PEGylation. A higher molar excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein.[6][8] The optimal ratio should be determined empirically for each specific protein and desired outcome.[1] |

| Protein Concentration | >1 mg/mL | Higher protein concentrations can favor the desired conjugation reaction over the competing hydrolysis reaction.[8][9] Dilute protein solutions may necessitate a higher molar excess of the PEG reagent to achieve the same level of modification.[9] |

| Buffer Composition | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[1][6][7][10] These buffers can, however, be used to quench the reaction.[5] |

| Reaction Time | 30 minutes to overnight | The optimal reaction time depends on temperature, pH, and the reactivity of the specific protein. Reactions at room temperature are typically shorter (30-60 minutes), while reactions at 4°C may be incubated overnight.[5][7] |

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein using an amine-reactive PEG-NHS ester.

Materials and Reagents

-

Protein of interest

-

mPEG-NHS ester reagent

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (or 0.1 M Sodium Bicarbonate, pH 8.0-8.5).[1][8]

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][7]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[1][5]

-

Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry).

Step-by-Step PEGylation Protocol

-

Protein Preparation:

-

PEG-NHS Ester Reagent Preparation:

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][7]

-

Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[1] Do not prepare aqueous stock solutions for storage, as the NHS ester will rapidly hydrolyze.[1][7]

-

-

PEGylation Reaction:

-

Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently mixing.

-

The molar ratio of PEG reagent to protein should be optimized, with a 5- to 50-fold molar excess being a common starting point.[1][6]

-

Incubate the reaction mixture. Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.[1][7]

-

-

Quenching the Reaction:

-

Purification of the PEGylated Protein:

-

Characterization of the PEGylated Protein:

-

Analyze the purified product to determine the degree of PEGylation and purity.

-

SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

-

Mass Spectrometry (e.g., MALDI-TOF or LC-MS): Provides a more precise determination of the molecular weight and can distinguish between different PEGylated species (mono-, di-, etc.).[11][12]

-

HPLC (e.g., SEC-HPLC, RP-HPLC): Can be used to assess purity and separate different PEGylated forms.

-

Logical Relationships in Optimizing PEGylation

The degree of PEGylation is a critical quality attribute that can impact the biological activity and pharmacokinetic profile of the final product. Optimizing this parameter involves a careful interplay between several reaction variables.

Conclusion

NHS-ester chemistry provides a robust and efficient method for the PEGylation of proteins and other amine-containing biomolecules. A thorough understanding of the underlying reaction mechanism and the critical parameters that govern its efficiency is paramount for achieving the desired degree of modification while preserving the biological activity of the therapeutic agent. By carefully controlling pH, temperature, molar ratios, and reaction times, and by employing rigorous purification and characterization techniques, researchers can successfully leverage PEGylation to improve the therapeutic potential of novel and existing biopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. encapsula.com [encapsula.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

A Technical Guide to the Core Benefits of Discrete Length PEG Reagents in Biopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Historically, this process has utilized polydisperse PEGs—heterogeneous mixtures of polymers with a range of molecular weights. However, this polydispersity introduces significant challenges in characterization, manufacturing, and achieving consistent clinical outcomes. The advent of discrete length PEG (dPEG®) reagents, which are single molecular weight compounds, represents a paradigm shift towards precision and predictability in bioconjugate design. This guide provides an in-depth technical overview of the core benefits of using discrete PEGs, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in the development of safer and more effective biotherapeutics.

The Challenge of Polydispersity in Traditional PEGylation

Traditional PEG reagents are synthesized through the polymerization of ethylene oxide, a process that results in a mixture of polymer chains of varying lengths.[1][2] This mixture is characterized by an average molecular weight and a polydispersity index (PDI), which measures the breadth of the molecular weight distribution.[1][3] While widely used, polydisperse PEGs introduce several critical drawbacks:

-

Product Heterogeneity: Conjugation with a polydisperse PEG mixture yields a complex array of final products, where each biomolecule is attached to a PEG chain of a different length. This complicates synthesis, purification, and analytical characterization.[3][4]

-

Analytical Complexity: It is challenging to accurately characterize the resulting heterogeneous mixture, making it difficult to ensure batch-to-batch consistency and meet stringent regulatory standards.[5][6]

-

Unpredictable Pharmacokinetics: The variability in hydrodynamic size of the final conjugates leads to inconsistent and unpredictable pharmacokinetic (PK) profiles, affecting drug efficacy and safety.[4]

-

Potential for Increased Immunogenicity: The complex and heterogeneous nature of polydisperse PEG conjugates can increase the risk of eliciting an immune response and the formation of anti-PEG antibodies.[3][4]

The fundamental difference between discrete and polydisperse PEG reagents is the foundation of their respective advantages and disadvantages. A discrete PEG is a pure compound with a precise molecular weight, whereas a polydisperse PEG is a polymer mixture with an average molecular weight.[7][8]

Core Benefits of Discrete PEG Reagents

Discrete PEG reagents overcome the limitations of polydispersity by providing a chemically pure and homogenous linker. Each dPEG® reagent has a specific number of ethylene oxide units, resulting in a defined chain length and an exact molecular weight.[2] This precision is the source of numerous downstream benefits.

Absolute Homogeneity and Reproducibility

The use of discrete PEGs ensures the synthesis of a single, well-defined bioconjugate. This molecular precision transforms PEGylation from an empirical art into a quantitative science.[4]

-

Simplified Analysis: The resulting homogeneous product can be easily and accurately characterized using standard analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[6]

-

Batch-to-Batch Consistency: Manufacturing processes become highly reproducible, ensuring that every batch of the therapeutic has the identical molecular structure, a critical requirement for regulatory approval and clinical safety.

References

- 1. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]

- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

An In-depth Technical Guide to the Solubility and Stability Properties of Ms-PEG4-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of Ms-PEG4-MS (Methyl-PEG4-N-hydroxysuccinimide ester). Understanding these characteristics is critical for the successful application of this reagent in bioconjugation, drug delivery, and surface modification. This document offers a compilation of key data, detailed experimental protocols for in-house verification, and visual diagrams to elucidate important pathways and workflows.

Executive Summary

Ms-PEG4-MS is a PEGylation reagent characterized by a discrete chain length of four polyethylene glycol units, capped with a methyl ether at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other. The inclusion of the hydrophilic PEG spacer is intended to enhance the aqueous solubility of the molecule and its conjugates. The reactivity and, consequently, the utility of Ms-PEG4-MS are intrinsically linked to the stability of the NHS ester, which is susceptible to hydrolysis. This guide details these properties to aid researchers in optimizing their experimental designs.

Solubility Profile

The hydrophilic nature of the polyethylene glycol chain imparts favorable solubility characteristics to Ms-PEG4-MS in a range of common solvents used in bioconjugation.

Qualitative Solubility

Based on available data, Ms-PEG4-MS exhibits solubility in both aqueous and organic solvents. This dual solubility is advantageous, allowing for dissolution in organic solvents for the preparation of stock solutions and subsequent dilution into aqueous buffers for reaction with biomolecules.

| Solvent Type | Examples | Solubility Profile |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Borate Buffer, HEPES | Generally Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Readily Soluble |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble |

Note: While qualitatively described as soluble, the quantitative solubility in these solvents has not been extensively published. A detailed protocol for determining aqueous solubility is provided in Section 4.1.

Stability Profile

The stability of Ms-PEG4-MS is primarily dictated by the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. The amide bond formed upon successful conjugation with a primary amine is highly stable and considered irreversible.

pH and Temperature Dependent Stability of the NHS Ester

The rate of NHS ester hydrolysis is significantly influenced by both pH and temperature. Higher pH and elevated temperatures accelerate the rate of hydrolysis, which competes with the desired amine conjugation reaction. This hydrolysis results in an inactive carboxylic acid and the release of N-hydroxysuccinimide.

| pH | Temperature (°C) | Half-life (t½) |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | Ambient | ~1 hour |

| 8.6 | 4 | 10 minutes |

This data is compiled from general observations of NHS ester stability and provides a crucial framework for reaction optimization.

Storage and Handling Recommendations

To ensure the integrity and reactivity of Ms-PEG4-MS, proper storage and handling are paramount.

-

Long-term Storage: The solid reagent should be stored at -20°C under desiccated conditions to minimize exposure to moisture.[1]

-

Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[2] If short-term storage is necessary, store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]

-

Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3]

Experimental Protocols

The following section provides detailed methodologies for the in-house assessment of the solubility and stability of Ms-PEG4-MS.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.[4]

Objective: To quantify the solubility of Ms-PEG4-MS in a specific aqueous buffer.

Materials:

-

Ms-PEG4-MS

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Sealed, transparent vials

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of Ms-PEG4-MS to a known volume of the selected aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure a supersaturated solution.

-

Equilibration: Agitate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of Ms-PEG4-MS using a validated HPLC method.

-

Calculation: The measured concentration represents the equilibrium solubility of Ms-PEG4-MS under the tested conditions.

Protocol for Assessing NHS Ester Stability via UV-Vis Spectrophotometry

This method provides a straightforward approach to monitor the hydrolysis of the NHS ester by measuring the release of N-hydroxysuccinimide, which has a characteristic absorbance at approximately 260 nm.[2]

Objective: To determine the rate of NHS ester hydrolysis under specific pH and temperature conditions.

Materials:

-

Ms-PEG4-MS

-

Amine-free buffers at various pH values (e.g., phosphate, HEPES)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a fresh, concentrated stock solution of Ms-PEG4-MS (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.

-

Reaction Setup: In a cuvette, dilute the stock solution into the desired amine-free buffer to a final concentration of approximately 1-2 mg/mL. Prepare a corresponding control cuvette containing only the buffer.

-

Spectrophotometer Setup: Zero the spectrophotometer at 260 nm using the control buffer cuvette.

-

Measurement: Immediately after adding the Ms-PEG4-MS to the buffer, begin measuring the absorbance of the solution at 260 nm at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe a significant change.

-

Data Analysis: Plot the absorbance at 260 nm against time. The rate of increase in absorbance is proportional to the rate of NHS ester hydrolysis. The half-life can be calculated from the resulting kinetic data.

Protocol for Assessing NHS Ester Stability via HPLC

This protocol offers a more quantitative method to determine the stability of Ms-PEG4-MS by measuring the decrease of the parent compound or the appearance of the hydrolysis product over time.[1]

Objective: To quantify the degradation of Ms-PEG4-MS under specific conditions.

Materials:

-

Ms-PEG4-MS

-

Amine-free buffer of choice

-

Anhydrous DMSO or DMF

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 260 nm)

-

Quenching solution (e.g., a low pH mobile phase)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Ms-PEG4-MS of known concentrations.

-

Sample Preparation: Prepare a stock solution of Ms-PEG4-MS in anhydrous DMSO (e.g., 10 mg/mL).

-

Initiation of Stability Study: Dilute the stock solution into the reaction buffer to a final concentration of approximately 1 mg/mL.

-

Incubation: Incubate the sample solution at the desired temperature.

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting it with the quenching solution.

-

HPLC Analysis: Inject the quenched samples onto the HPLC system.

-

Data Analysis: Quantify the peak area of the parent Ms-PEG4-MS at each time point. Plot the percentage of remaining Ms-PEG4-MS against time to determine the degradation kinetics and half-life.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of Ms-PEG4-MS.

Caption: Experimental workflow for determining aqueous solubility.

Caption: Competing reaction pathways for Ms-PEG4-MS.

Caption: Key factors affecting the stability of Ms-PEG4-MS.

References

The Researcher's Guide to Protein PEGylation: Enhancing Therapeutic Efficacy

An In-depth Technical Guide for Scientists and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a powerful strategy to enhance the therapeutic properties of proteins, addressing key challenges in drug delivery and efficacy. This guide provides a comprehensive technical overview of the applications of protein PEGylation in research, detailing the underlying principles, experimental methodologies, and quantifiable impacts of this transformative technique.

The Core Principles of Protein PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, and its attachment to a protein can confer several advantageous properties:

-

Prolonged Circulatory Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its renal clearance, significantly extending its circulation time in the bloodstream.[1] This allows for less frequent dosing, improving patient compliance and convenience.

-

Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking its antigenic epitopes from the immune system.[2] This can significantly decrease the risk of an immune response, a critical consideration for therapeutic proteins.

-

Enhanced Solubility and Stability: PEGylation can improve the solubility of proteins that are prone to aggregation and increase their stability against proteolytic degradation and thermal denaturation.[3]

-

Improved Pharmacokinetics: By altering the biodistribution of the protein, PEGylation can lead to increased accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[4]

However, PEGylation can also present challenges, including a potential reduction in the protein's biological activity due to steric hindrance at the binding site.[5] Therefore, a careful and strategic approach to PEGylation is crucial for optimal therapeutic outcomes.

Quantitative Impact of PEGylation on Protein Performance

The benefits of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, demonstrating the significant improvements achieved with PEGylated proteins compared to their unmodified counterparts.

Table 1: Pharmacokinetic Profile Comparison

| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |

| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |

| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |

| rhTIMP-1 | Elimination Half-life (mice) | 1.1 hours | 28 hours (20 kDa PEG) | ~25x[6][7] |

| Proticles | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x[8][9] |

Table 2: In Vitro Bioactivity Comparison

| Protein | Assay | Non-PEGylated (IC50/EC50) | PEGylated (IC50/EC50) | Activity Retention |

| Interferon α-2a | Antiviral Activity | 7 pg/mL (ED50) | 50-300 pg/mL (mono-PEGylated) | 2-14%[1] |

| IL-6 Binding Peptide | IL-6 induced pSTAT3 | ~1 nM (IC50) | ~5-20 nM (depending on PEG size/site) | 5-20%[10] |

| α-Chymotrypsin | Enzymatic Activity (kcat) | - | ~50% of native | 50%[3] |

Table 3: Stability Profile Comparison

| Protein | Parameter | Non-PEGylated | PEGylated | Observation |

| α-1 Antitrypsin | Thermal Aggregation | Significant aggregation above 55°C | Significantly decreased aggregation | PEGylation enhances thermal stability[6][11][12][13] |

| α-Chymotrypsin | Thermal Inactivation (45°C) | Rapid loss of activity | Increased stability (dependent on PEG size) | PEGylation protects against thermal inactivation[3] |

| General Proteins | Proteolytic Degradation | Susceptible | Increased resistance | PEG shield protects from proteases[3] |

Key Experimental Protocols

Successful protein PEGylation requires careful selection of conjugation chemistry, purification methods, and characterization techniques. This section provides detailed methodologies for key experiments.

Site-Specific PEGylation Strategies

The choice of PEGylation chemistry determines the site of PEG attachment on the protein. Site-specific PEGylation is often preferred to maintain the protein's biological activity by avoiding modification of residues in the active or binding sites.[1]

This method targets the α-amino group at the N-terminus of the protein, which often has a lower pKa than the ε-amino groups of lysine residues, allowing for site-specific modification by controlling the reaction pH.[7]

Protocol for N-Terminal PEGylation using PEG-Aldehyde:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a pH between 5.5 and 6.5 (e.g., 100 mM MES buffer). The protein concentration typically ranges from 1 to 10 mg/mL.

-

PEG Reagent Preparation: Dissolve a 5- to 20-fold molar excess of methoxy-PEG-aldehyde in the same buffer immediately before use.

-

Reductive Amination Reaction: Add the PEG-aldehyde solution to the protein solution. Add a reducing agent, such as sodium cyanoborohydride (NaCNBH3), to a final concentration of 20-50 mM.

-

Incubation: Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.

-

Reaction Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM.

-

Purification: Proceed with the purification of the PEGylated protein (see Section 3.2).

This strategy targets the thiol group of cysteine residues. Since free cysteines are relatively rare in proteins, this method offers high specificity. If no free cysteine is available, one can be introduced at a desired location through site-directed mutagenesis.[1]

Protocol for Cysteine-Specific PEGylation using PEG-Maleimide:

-

Protein Preparation: Dissolve the protein containing a free cysteine residue in a degassed, phosphate-free buffer at pH 6.5-7.5 (e.g., 100 mM HEPES with 1 mM EDTA).

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Immediately remove the reducing agent using a desalting column.

-

PEG Reagent Preparation: Dissolve a 5- to 20-fold molar excess of PEG-maleimide in a dry, water-miscible solvent like DMSO or DMF.

-

Conjugation Reaction: Add the PEG-maleimide solution to the protein solution and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess.

-

Purification: Purify the PEGylated protein from unreacted reagents and byproducts (see Section 3.2).

Enzymatic methods, such as using transglutaminase (TGase), offer high site-specificity by targeting specific amino acid residues. TGase catalyzes the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as an amino-PEG derivative.[14][15][16]

Protocol for Enzymatic PEGylation using Transglutaminase:

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the protein containing a glutamine substrate site, a molar excess of amino-PEG, and microbial transglutaminase.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

-

Reaction Termination: Stop the reaction by adding a TGase inhibitor, such as EDTA, or by heat inactivation.

-

Purification: Purify the PEGylated protein using appropriate chromatographic techniques (see Section 3.2).

Purification of PEGylated Proteins

The PEGylation reaction typically yields a mixture of unreacted protein, excess PEG reagent, and PEGylated protein with varying degrees of modification. Therefore, a robust purification strategy is essential to isolate the desired product.

IEX separates molecules based on their net charge. PEGylation shields the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[]

Protocol for IEX Purification:

-

Column and Buffer Selection: Choose a cation or anion exchange column based on the protein's isoelectric point (pI) and the desired pH of the separation. Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration).

-

Sample Loading: Equilibrate the column with the binding buffer. Load the PEGylation reaction mixture onto the column.

-

Elution: Wash the column with the binding buffer to remove unbound species. Elute the bound proteins using a linear or step gradient of the elution buffer. Non-PEGylated protein will typically bind more strongly to the column than its PEGylated counterparts.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or other methods to identify the fractions containing the desired PEGylated protein.

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from unreacted protein and smaller PEG reagents.[]

Protocol for SEC Purification:

-

Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for the size of the PEGylated protein. The mobile phase is typically a buffered saline solution (e.g., PBS).

-

System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the PEGylation reaction mixture onto the column.

-

Elution and Fraction Collection: The molecules will elute in order of decreasing size. Collect fractions corresponding to the PEGylated protein peak.

-

Analysis: Analyze the collected fractions to confirm the purity of the PEGylated protein.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated protein.

MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation. The mass spectrum will show a series of peaks corresponding to the protein conjugated with different numbers of PEG chains.

Protocol for MALDI-TOF MS Analysis:

-

Sample Preparation: Mix the purified PEGylated protein solution with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA).

-

Spotting: Spot a small volume of the mixture onto a MALDI target plate and allow it to dry.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.

-

Data Analysis: Determine the average molecular weight and the distribution of PEGylated species from the resulting mass spectrum.

SEC-MALS is an absolute method for determining the molar mass of macromolecules in solution, independent of their elution volume. It is particularly useful for characterizing the heterogeneity of PEGylated proteins and detecting the presence of aggregates.[18][19][20]

Protocol for SEC-MALS Analysis:

-

System Setup: Couple an SEC system to a MALS detector and a refractive index (RI) detector.

-

Method Development: Develop an SEC method that provides good separation of the different species in the sample.

-

Sample Analysis: Inject the purified PEGylated protein onto the SEC column.

-

Data Analysis: Use the data from the MALS and RI detectors to calculate the absolute molar mass of each eluting peak, providing information on the degree of PEGylation and the presence of any aggregates.

Visualizing Key Processes in Protein PEGylation

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.

Caption: General workflow for the production of a PEGylated protein.

References

- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. wyatt.com [wyatt.com]

- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

A Technical Guide to PEGylation: Comparing Ms-PEG4-MS with Mainstream Reagents

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The choice of PEGylation reagent is critical, dictating the specificity, stability, and homogeneity of the final conjugate. This guide provides an in-depth technical comparison of Ms-PEG4-MS, a homobifunctional mesylate-activated reagent, with other widely used classes of PEGylation reagents, including N-hydroxysuccinimide (NHS) esters, maleimides, and those used in click chemistry. Supported by comparative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the knowledge to make informed decisions in their bioconjugation and drug development endeavors.

Chapter 1: Fundamentals of PEGylation

PEGylation is a chemical process that covalently attaches PEG polymers to substrates like proteins, peptides, or nanoparticles.[1][2] This modification offers significant therapeutic advantages, including:

-

Enhanced Stability: Protects molecules from proteolytic digestion.[2][3]

-

Improved Pharmacokinetics: Increases the hydrodynamic volume, which reduces renal clearance and extends the in vivo half-life.[4][5]

-

Reduced Immunogenicity: Masks antigenic sites on the protein surface, lowering the potential for an immune response.[2][6]

-

Increased Solubility: Improves the water solubility of hydrophobic molecules.[2][4]

The success of PEGylation is dependent on the properties of the PEG polymer and the chemistry of its reactive functional groups.

The PEG Moiety: Structure and Impact

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for human administration.[7][8] PEG reagents are available in various molecular weights and architectures, such as linear and branched chains.[7][9] Branched PEGs can provide a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, potentially offering superior shielding and longer circulation times.[7][10] However, the choice of architecture and molecular weight is critical, as it directly influences the biological properties and clearance rate of the final conjugate.[7] PEGs with a molecular weight below 20 kDa are typically cleared by the kidneys, while larger PEGs are cleared by the liver.[7]

The Reactive Group: Key to Conjugation Chemistry

The functional group at the end of the PEG chain determines its reactivity and the specific amino acid or functional group it will target on the biomolecule. This choice is fundamental to controlling the site of attachment and the number of PEG chains conjugated to the molecule (the degree of PEGylation).[11]

Chapter 2: Ms-PEG4-MS - A Homobifunctional Crosslinker

Ms-PEG4-MS (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) is a homobifunctional PEGylation reagent.[12] It consists of a short, discrete-length PEG chain (four ethylene glycol units) capped at both ends with a methanesulfonate (mesylate or Ms) group.[12]

Chemical Profile and Mechanism of Action

The methanesulfonate group is an excellent leaving group. This property allows the terminal carbons of the PEG chain to be susceptible to nucleophilic attack from functional groups on a biomolecule, such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). The reaction proceeds via a nucleophilic substitution, forming a stable covalent bond. As a homobifunctional reagent, Ms-PEG4-MS can be used to crosslink two molecules or to link a molecule to a surface.

Applications and Considerations

The primary application for Ms-PEG4-MS is as a crosslinking agent. Its reactivity with a broad range of nucleophiles offers versatility. However, this same quality can lead to a lack of specificity, potentially resulting in a heterogeneous mixture of products when multiple nucleophilic sites are available on a protein. Therefore, its use is often tailored to simpler systems or for surface modification where broad reactivity is desired.

Chapter 3: Amine-Reactive PEGylation - The NHS Ester Approach

The most common strategy for PEGylating proteins is to target primary amines, which are abundant in the form of lysine (Lys) residues and the N-terminus of polypeptide chains.[4][13]

Chemical Profile and Mechanism of Action

N-hydroxysuccinimide (NHS) ester-activated PEGs are highly efficient amine-reactive reagents.[14][15] They react with primary amines at a pH of 7-9 to form a stable, irreversible amide bond.[2][16] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester.

Experimental Protocol: General PEGylation with an NHS Ester

This protocol is a generalized procedure and should be optimized for the specific protein and PEG reagent used.[16][17]

-

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

mPEG-NHS ester reagent.

-

Anhydrous DMSO or DMF.

-

Dialysis or gel filtration equipment for purification.

-

-

Reagent Preparation:

-

Equilibrate the mPEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[16]

-

Immediately before use, dissolve the required amount of mPEG-NHS ester in DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution, as the NHS ester readily hydrolyzes.[16]

-

-

PEGylation Reaction:

-

Prepare the protein solution at a concentration of 1-10 mg/mL.

-

Add a 20-fold molar excess of the 10 mM mPEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16][17]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16]

-

-

Purification:

-

Characterization:

Chapter 4: Thiol-Reactive PEGylation - The Maleimide Approach

For site-specific conjugation, targeting free thiol groups on cysteine (Cys) residues is a highly effective strategy.[8]

Chemical Profile and Mechanism of Action

PEG-Maleimide reagents contain a maleimide group that reacts with high specificity towards sulfhydryl (thiol) groups at a pH of 6.5-7.5.[2][6] The reaction is a Michael addition that forms a stable, covalent thioether bond.[19] Because free cysteines are often less abundant on a protein's surface than lysines, this method typically results in a more homogeneous and well-defined product.[8]

Experimental Protocol: Site-Specific PEGylation with Maleimide-PEG

-

Protein Preparation:

-

The target protein must have an accessible, free cysteine residue. If the protein contains disulfide bonds, they may need to be selectively reduced using a mild reducing agent like TCEP, followed by removal of the excess reducing agent.

-

The protein should be in a buffer at pH 6.5-7.5.

-

-

PEGylation Reaction:

-

Dissolve the PEG-Maleimide reagent in an appropriate solvent (e.g., water, DMSO, or DMF).

-

Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.

-

Purify the PEGylated protein using SEC, IEX, or other chromatographic methods to remove excess reagents and unreacted protein.

-

Chapter 5: Bioorthogonal PEGylation - The Click Chemistry Approach

Click chemistry describes a class of reactions that are rapid, highly specific, and bioorthogonal, meaning they do not interfere with or cross-react with native biological functional groups.[20]

Chemical Profile and Mechanism

The most common click chemistry reaction for PEGylation is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[21] This involves a two-step process: first, the protein is modified with either an azide or an alkyne group. Second, a PEG reagent bearing the complementary functional group is "clicked" on.[21][22] The use of strained alkynes like DBCO eliminates the need for a potentially toxic copper catalyst, making it highly suitable for biological applications.[20]

Advantages

The key advantage of click chemistry is its unparalleled specificity and reaction speed.[20] The bioorthogonal nature of the reaction ensures that the PEGylation occurs only at the intended site, leading to a highly homogeneous product even in complex biological mixtures. The kinetics are exceptionally fast, allowing for efficient conjugation at low reactant concentrations.[20]

Chapter 6: Comparative Analysis

The choice of a PEGylation reagent depends on the specific biomolecule, the desired level of control over the conjugation site, and the overall goals of the modification.

Data Presentation: Reagent Comparison

Table 1: Comparison of PEGylation Reagent Properties

| Feature | Ms-PEG-MS | NHS Ester-PEG | Maleimide-PEG | Click Chemistry-PEG |

| Target Group(s) | Nucleophiles (-NH₂, -SH, -OH) | Primary Amines (-NH₂) | Thiols (-SH) | Azide or Alkyne (pre-installed) |

| Reaction pH | Neutral to Alkaline | 7.0 - 9.0[2] | 6.5 - 7.5[2] | Physiological |

| Bond Formed | Ether, Thioether, or Amine | Stable Amide[1] | Stable Thioether[2] | Stable Triazole |

| Specificity | Low | Moderate (targets all primary amines) | High (targets free thiols) | Very High (bioorthogonal)[20] |

| Key Advantage | Simple crosslinking | Well-established, efficient | Site-specific conjugation[6] | Unmatched specificity, fast kinetics[20] |

| Key Disadvantage | Lack of specificity | Produces heterogeneous mixtures[4] | Requires an available free thiol | Requires pre-modification of the protein |

Table 2: Impact of PEGylation on Stability and Performance

| Parameter | Observation | Citation(s) |

| Thermodynamic Stability | PEGylation can increase thermostability and resistance to denaturation. The half-life of cytochrome c at 70°C increased from 4.0h to over 9.0h post-PEGylation. | [5] |

| Proteolytic Stability | PEGylation protects proteins from degradation by proteases. | [3][23] |

| In Vivo Circulation | Increasing PEG molecular weight (MW) from 5 kDa to 20 kDa can significantly increase circulation half-life. Higher PEG surface density also improves circulation time. | [24] |

| Protein Adsorption | PEG MW of 2 kDa or higher is generally required to effectively shield nanoparticle surfaces from protein adsorption. A PEG MW of ≥5 kDa can reduce protein adsorption by ~75%. | [24] |

| Binding Affinity | The attached PEG chain can cause steric hindrance, which may reduce binding affinity to a target. However, the overall therapeutic efficacy is often enhanced due to improved pharmacokinetics. | [10] |

Workflow: Selecting the Right PEGylation Reagent

Chapter 7: Characterization of PEGylated Proteins

After the conjugation reaction and purification, it is essential to characterize the final product to ensure quality and consistency.[25] The heterogeneity of the PEGylation product and the degree of PEGylation are critical parameters to assess.[11]

-

SDS-PAGE: Provides a qualitative assessment of PEGylation, showing an increase in apparent molecular weight (a "mass shift") for PEGylated species.[26]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF and LC-MS are used to determine the exact mass of the conjugates, which allows for the precise calculation of the number of PEG chains attached per protein.[11][27]

-

High-Performance Liquid Chromatography (HPLC): Methods such as Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) are used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and to remove unreacted components.[4][18]

Conclusion

The field of PEGylation offers a diverse toolkit for modifying therapeutic molecules. While established methods like NHS ester chemistry are effective for general modifications, the demand for more precise, homogeneous bioconjugates has driven the adoption of site-specific reagents. Thiol-reactive maleimides offer a significant step up in specificity, and bioorthogonal click chemistry represents the current state-of-the-art for achieving near-perfect control over the conjugation site.

Ms-PEG4-MS occupies a more niche role as a homobifunctional crosslinker. Its broad reactivity with nucleophiles makes it a versatile tool for linking molecules but less suitable for the controlled, site-specific PEGylation of complex proteins where product homogeneity is paramount. Ultimately, the selection of a PEGylation reagent is a strategic decision that must be aligned with the properties of the target molecule and the desired clinical or experimental outcome.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. Thermo Scientific™ MS(PEG)4 Methyl-PEG-NHS-Ester Reagent-北京杰辉博高生物技术有限公司 [xyycbio.com]

- 4. scielo.br [scielo.br]

- 5. Bot Verification [nhsjs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. chemscene.com [chemscene.com]

- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]

- 15. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent | LabX.com [labx.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

- 19. creativepegworks.com [creativepegworks.com]

- 20. benchchem.com [benchchem.com]

- 21. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Ms-PEG4-MS

This guide provides comprehensive safety and handling information for Ms-PEG4-MS (1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane) intended for researchers, scientists, and drug development professionals. The information herein is a synthesis of available data for Ms-PEG4-MS and related PEGylated and methanesulfonyl compounds.

Chemical and Physical Properties

Ms-PEG4-MS is a bifunctional crosslinking reagent containing a polyethylene glycol (PEG) spacer. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Synonyms | 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxaundecane | ChemScene[1] |

| CAS Number | 55400-73-2 | ChemScene[1] |

| Molecular Formula | C₁₀H₂₂O₉S₂ | ChemScene[1] |

| Molecular Weight | 350.41 g/mol | ChemScene[1] |

| Appearance | Colorless to pale yellow liquid/oil | ChemBK[2] |

| Solubility | Soluble in most organic solvents | ChemBK[2] |

| Storage | 4°C, Hygroscopic, under inert atmosphere | ChemScene, ChemBK[1][2] |

Hazard Identification and Safety Precautions

General Safety Information:

-

Under normal use, Ms-PEG4-MS is suggested to have no obvious toxic effects. However, direct contact with skin and eyes should be avoided to prevent irritation.[2]

-

Ensure adequate ventilation to avoid inhalation of any potential vapors.[2]

-

Always adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use. The following PPE is recommended as a minimum:

| PPE | Specification |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Ms-PEG4-MS and ensure the safety of laboratory personnel.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

-

Wash hands thoroughly after handling.

Storage:

-

Store at 4°C.[1]

-

The compound is hygroscopic; store in a dry environment under an inert atmosphere.[2]

-

Keep away from strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill or leak:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE).

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Experimental Protocols: General Handling Workflow

The following diagram illustrates a general workflow for handling Ms-PEG4-MS in a laboratory setting.

Logical Relationship: Hazard Mitigation Strategy

The following diagram illustrates the logical relationship between identified hazards and the corresponding mitigation strategies.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most current Material Safety Data Sheet (MSDS) from the supplier and follow all applicable institutional and governmental regulations.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Ms-PEG4-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ms-PEG4-MS (Methyl-PEG4-Succinimidyl Carboxymethyl Ester) protocol facilitates the covalent modification of proteins, a process known as PEGylation. This technique is instrumental in enhancing the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while concurrently reducing immunogenicity. The Ms-PEG4-MS reagent features a methyl-terminated polyethylene glycol (PEG) chain of four units linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester specifically reacts with primary amines (—NH2), such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form stable amide bonds. This document provides detailed protocols for protein labeling using Ms-PEG4-MS and subsequent analysis by mass spectrometry.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of the Ms-PEG4-MS reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH between 7.2 and 8.5.

Quantitative Data on Labeling Efficiency

The degree of PEGylation is primarily controlled by the molar ratio of the Ms-PEG4-MS reagent to the protein. While the optimal ratio must be determined empirically for each specific protein and application, the following table provides a general guideline for expected outcomes when labeling a typical antibody (e.g., IgG). Researchers can generate specific data for their protein of interest by performing the labeling reaction at various molar excess ratios and analyzing the products by mass spectrometry.

| Molar Excess of Ms-PEG4-MS (Reagent:Protein) | Expected Degree of PEGylation (PEG molecules per protein) | Expected Labeling Efficiency (% of total protein) |

| 5:1 | 1 - 3 | Low to Moderate |

| 10:1 | 2 - 5 | Moderate |

| 20:1 | 4 - 6[1][2][3] | Moderate to High |

| 50:1 | > 6 | High (potential for aggregation) |

Note: These are estimated values and can vary depending on the protein's size, number of accessible primary amines, concentration, and the specific reaction conditions.

Experimental Protocols

Protocol 1: Protein Labeling with Ms-PEG4-MS

This protocol describes the general procedure for labeling a protein with Ms-PEG4-MS.

Materials:

-

Ms-PEG4-MS reagent

-

Protein of interest

-